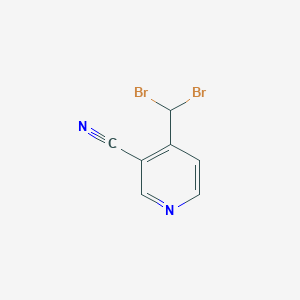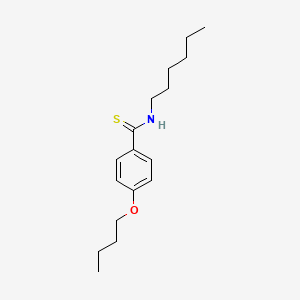
4-Butoxy-N-hexylbenzene-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butoxy-N-hexylbenzene-1-carbothioamide is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a butoxy group, a hexyl chain, and a carbothioamide functional group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-N-hexylbenzene-1-carbothioamide typically involves the reaction of 4-butoxybenzene-1-carbothioamide with hexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
4-Butoxy-N-hexylbenzene-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbothioamide group to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid to introduce substituents at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Bromine, nitric acid; reactions are conducted in solvents like acetic acid or chloroform, often at room temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Brominated or nitrated derivatives of the benzene ring
Aplicaciones Científicas De Investigación
4-Butoxy-N-hexylbenzene-1-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various functionalized benzene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development. Researchers may study its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety.
Industry: Utilized in the development of specialty chemicals and materials. It may be used in the formulation of coatings, adhesives, or other industrial products.
Mecanismo De Acción
The mechanism of action of 4-Butoxy-N-hexylbenzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular membranes, affecting membrane fluidity and permeability. The exact molecular targets and pathways involved in its biological effects are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Butoxybenzene-1-carbothioamide
- N-Hexylbenzene-1-carbothioamide
- 4-Butoxy-N-phenylbenzenecarbohydrazonoyl chloride
Uniqueness
4-Butoxy-N-hexylbenzene-1-carbothioamide is unique due to the combination of its butoxy, hexyl, and carbothioamide functional groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. For example, the presence of the butoxy group can enhance the compound’s solubility in organic solvents, while the hexyl chain can influence its hydrophobicity and interaction with biological membranes.
Propiedades
Número CAS |
62955-58-2 |
|---|---|
Fórmula molecular |
C17H27NOS |
Peso molecular |
293.5 g/mol |
Nombre IUPAC |
4-butoxy-N-hexylbenzenecarbothioamide |
InChI |
InChI=1S/C17H27NOS/c1-3-5-7-8-13-18-17(20)15-9-11-16(12-10-15)19-14-6-4-2/h9-12H,3-8,13-14H2,1-2H3,(H,18,20) |
Clave InChI |
CATVLMQEUIOLQF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC(=S)C1=CC=C(C=C1)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



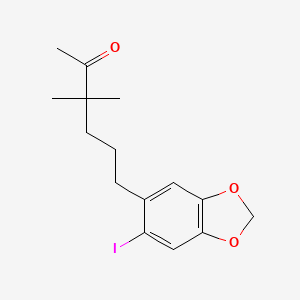


![N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide](/img/structure/B14517376.png)


![2-[3-(2,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14517404.png)
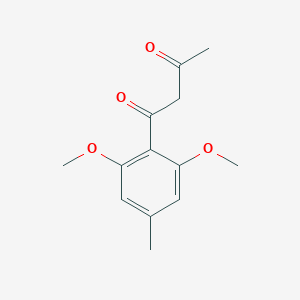
![Methyl 2-[2-(2-methylphenyl)-6-oxocyclohexen-1-yl]acetate](/img/structure/B14517410.png)
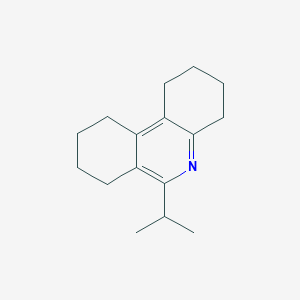
![5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione](/img/structure/B14517423.png)

